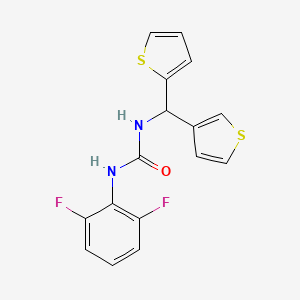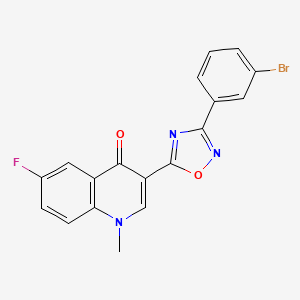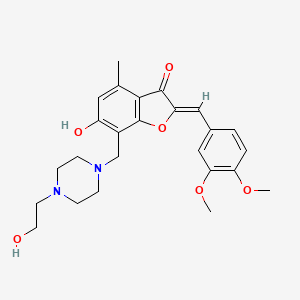![molecular formula C19H13BrN4O B2476588 4-ブロモ-N-(3-{イミダゾ[1,2-a]ピリミジン-2-イル}フェニル)ベンゾアミド CAS No. 863020-25-1](/img/structure/B2476588.png)
4-ブロモ-N-(3-{イミダゾ[1,2-a]ピリミジン-2-イル}フェニル)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is an organic compound that belongs to the class of heterocyclic compounds. It features a bromine atom, an imidazo[1,2-a]pyrimidine moiety, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学的研究の応用
4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has a wide range of applications in scientific research:
作用機序
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been shown to interact with a variety of biological targets .
Mode of Action
It’s worth noting that similar compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Biochemical Pathways
Compounds with similar structures have been associated with a variety of biochemical pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities .
Action Environment
Similar compounds have been studied in various environments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multi-step reactions. One common method includes the formation of the imidazo[1,2-a]pyrimidine core through condensation reactions, followed by bromination and subsequent coupling with a benzamide derivative . The reaction conditions often involve the use of catalysts such as zinc chloride or acidic ionic liquids to facilitate the formation of the heterocyclic core .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis .
化学反応の分析
Types of Reactions
4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like iodine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include substituted benzamides, imidazo[1,2-a]pyrimidine derivatives, and various heterocyclic compounds with potential biological activities .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar heterocyclic structure and exhibits comparable biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Another related compound with potential therapeutic applications.
Uniqueness
4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is unique due to its specific substitution pattern and the presence of the bromine atom, which enhances its reactivity and potential biological activities . This compound’s distinct structure allows for diverse chemical modifications and applications in various fields of research .
特性
IUPAC Name |
4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O/c20-15-7-5-13(6-8-15)18(25)22-16-4-1-3-14(11-16)17-12-24-10-2-9-21-19(24)23-17/h1-12H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHKSQNYYUOAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=CN4C=CC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{7-oxaspiro[3.5]nonan-1-yl}-4-(trifluoromethoxy)benzamide](/img/structure/B2476506.png)
![3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2476508.png)

![N-(2-Methylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2476511.png)

![3-chloro-N-(2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-4-yl}ethyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2476516.png)
![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2476517.png)







